

## tert-Butyl 4-aminobenzoate: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	tert-Butyl 4-aminobenzoate	
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This technical guide provides an in-depth overview of **tert-Butyl 4-aminobenzoate**, a key chemical intermediate in pharmaceutical and organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's structural and physical properties, its role in synthetic methodologies, and provides a logical framework for its application.

## **Molecular Structure and Chemical Identity**

**Tert-Butyl 4-aminobenzoate**, also known as 4-(tert-Butoxycarbonyl)aniline, is an ester derivative of 4-aminobenzoic acid.[1][2] The molecular structure consists of a central benzene ring substituted with an amino group (-NH<sub>2</sub>) at position 4 and a tert-butyl ester group (-COC(CH<sub>3</sub>)<sub>3</sub>) at position 1. The presence of the bulky tert-butyl group imparts specific solubility and reactivity characteristics to the molecule.

The IUPAC name for this compound is **tert-butyl 4-aminobenzoate**.[2] Its chemical formula is  $C_{11}H_{15}NO_2$ .[1]

### **Physicochemical and Spectroscopic Data**

A summary of the key quantitative data for **tert-Butyl 4-aminobenzoate** is presented in the table below for easy reference and comparison.



Property	Value	Reference
Molecular Weight	193.24 g/mol	[1][3][4][5]
CAS Number	18144-47-3	[1][4][5]
Appearance	White to off-white or light yellow crystalline powder	[4]
Melting Point	108-110 °C	[1][4]
Boiling Point	322.4 °C at 760 mmHg	[1]
Density	1.078 g/cm <sup>3</sup>	[1]
SMILES	CC(C)(C)OC(=O)c1ccc(N)cc1	[4]
InChI	1S/C11H15NO2/c1-11(2,3)14- 10(13)8-4-6-9(12)7-5-8/h4- 7H,12H2,1-3H3	[4]

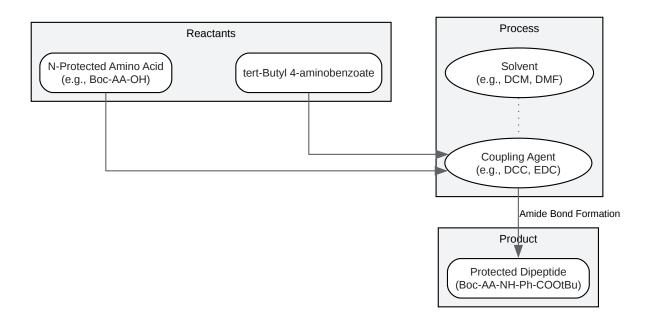
## **Role in Organic Synthesis and Drug Development**

**Tert-Butyl 4-aminobenzoate** is a versatile intermediate in organic synthesis, primarily utilized in the pharmaceutical and cosmetic industries.[6]

- Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of more complex molecules, including local anesthetics and anti-inflammatory agents.[6] The amino group provides a reactive site for amide bond formation, a cornerstone of medicinal chemistry.
- Peptide Synthesis: The compound is suitable for use in solution-phase peptide synthesis.[4]
  The amino group can be coupled with an N-protected amino acid to form a peptide bond.
  The tert-butyl ester can serve as a protecting group for the C-terminus of a dipeptide or larger peptide fragment.
- UV-Absorbing Agent: In the cosmetic industry, it is used in formulations for its UV-absorbing properties, contributing to the efficacy of sunscreens.[6]



The diagram below illustrates a generalized workflow where **tert-Butyl 4-aminobenzoate** is used as a building block in peptide synthesis.



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Workflow for Peptide Coupling

## Experimental Protocol: General Procedure for Amide Coupling

The following is a generalized experimental protocol for the coupling of an N-protected amino acid with **tert-Butyl 4-aminobenzoate**. This methodology is fundamental in the synthesis of amide derivatives for drug discovery.

Objective: To synthesize a protected dipeptide via amide bond formation.

#### Materials:

- N-Protected Amino Acid (e.g., Boc-glycine)
- tert-Butyl 4-aminobenzoate



- Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
- Base (optional, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

#### Procedure:

- Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and **tert-Butyl 4-aminobenzoate** (1.0 equivalent) in the anhydrous solvent.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is done to control the exothermic reaction and minimize potential side reactions.
- Addition of Coupling Agent: Add the coupling agent (1.1 equivalents) to the stirred solution. If an acid scavenger is required, a non-nucleophilic base like DIPEA can be added.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
- Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then typically washed sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure protected dipeptide.

This protocol illustrates a common application of **tert-Butyl 4-aminobenzoate** as a nucleophile in a standard peptide coupling reaction, a foundational technique in the synthesis of peptidebased therapeutics and other complex organic molecules.



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